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Compound of Interest

Compound Name: Quinate

Cat. No.: B15560254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms of quinate utilization by

bacteria, providing a comprehensive resource for professionals in research, discovery, and

drug development. Quinate, a hydroaromatic compound abundant in the plant kingdom,

represents a valuable, renewable carbon source for various microorganisms. Understanding

the metabolic pathways, regulatory networks, and key enzymes involved in its catabolism is

crucial for applications ranging from metabolic engineering and biofuel production to the

development of novel antimicrobial agents.

The Core Pathway of Quinate Catabolism
Bacteria capable of utilizing quinate as a sole carbon and energy source typically convert it to

protocatechuate, which then enters the β-ketoadipate pathway for further metabolism into

central intermediates like acetyl-CoA and succinyl-CoA. This conversion is primarily achieved

through a series of enzymatic reactions encoded by dedicated gene clusters.

Two of the most well-characterized bacterial systems for quinate metabolism are found in

Corynebacterium glutamicum and Acinetobacter baylyi. In C. glutamicum, the qsu (quinate and

shikimate utilization) operon, comprising the genes qsuA, qsuB, qsuC, and qsuD, is

responsible for this process.[1] Similarly, A. baylyi employs the qui (quinate utilization) gene

cluster (quiA, quiB, quiC) for the same purpose.

The catabolic pathway can be summarized in the following key steps:
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Oxidation of Quinate: The pathway is initiated by the oxidation of quinate to 3-

dehydroquinate. This reaction is catalyzed by a quinate dehydrogenase. In C. glutamicum,

this enzyme is a quinate/shikimate dehydrogenase (QsuD), which is NAD(H)-dependent.[2]

In contrast, the quinate dehydrogenase in Gram-negative bacteria like Acinetobacter is often

a pyrroloquinoline quinone (PQQ)-dependent enzyme.

Dehydration of 3-Dehydroquinate: The resulting 3-dehydroquinate is then dehydrated to

form 3-dehydroshikimate by the enzyme dehydroquinate dehydratase (QsuC in C.

glutamicum, QuiB in A. baylyi).

Dehydration of 3-Dehydroshikimate: Finally, 3-dehydroshikimate is converted to

protocatechuate through the action of dehydroshikimate dehydratase (QsuB in C.

glutamicum, QuiC in A. baylyi).

Protocatechuate is then funneled into the β-ketoadipate pathway, a common route for the

degradation of aromatic compounds in bacteria.

Regulatory Control of Quinate Utilization
The expression of the genes involved in quinate catabolism is tightly regulated to ensure that

they are only produced when quinate is available as a carbon source. This regulation occurs at

the transcriptional level and involves specific regulatory proteins.

In Corynebacterium glutamicum, the expression of the qsuABCD operon is markedly induced in

the presence of quinate or shikimate.[1] This induction is controlled by a LysR-type

transcriptional regulator encoded by the qsuR gene, which is located upstream of the qsu

operon.[1] QsuR acts as an activator of the qsuABCD genes. Interestingly, the expression of

these genes is not subject to significant carbon catabolite repression by glucose in C.

glutamicum, allowing for the simultaneous consumption of both sugars.

In Acinetobacter baylyi, the qui genes are part of a larger operon that also includes the pca

genes for protocatechuate catabolism. The expression of this pca-qui operon is regulated by

the IclR-type transcriptional regulator, PcaU, with protocatechuate acting as the inducer.[1]

Quantitative Data on Quinate Metabolism
Enzyme Kinetics
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The efficiency of the initial step in quinate catabolism is determined by the kinetic properties of

quinate dehydrogenase. Detailed kinetic analysis has been performed on the

quinate/shikimate dehydrogenase (CglQSDH) from Corynebacterium glutamicum.[2]

Enzyme Substrate KM (mM) kcat (s-1)
kcat/KM
(s-1mM-1)

pH
Referenc
e

CglQSDH Quinate 2.37 104.4 44.05 Optimum [3]

CglQSDH Shikimate 53.88 214.09 3.97 Optimum [3]

CglQSDH Quinate - - - 7.5 [3]

CglQSDH Shikimate - - - 7.5 [3]

Note: Specific values for pH 7.5 were mentioned to show a more pronounced preference for

quinate under physiological conditions, but the exact numbers were not provided in the source.

Bacterial Growth on Quinate
Several bacterial species have been shown to grow efficiently using quinate as the sole carbon

source. The growth rate on quinate is often comparable to, and sometimes even faster than,

growth on other common carbon sources like glucose.
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Bacterial Species Carbon Source
Specific Growth
Rate (µ, h-1)

Reference

Corynebacterium

glutamicum
Quinate Faster than glucose [1]

Corynebacterium

glutamicum
Glucose 0.34 ± 0.03 [4]

Corynebacterium

glutamicum
Glucose (optimized) ~0.4 - 0.6 [5]

Acinetobacter baylyi

ADP1
Quinate 0.79 ± 0.01 [3]

Acinetobacter baylyi

ADP1
Succinate 0.84 ± 0.03 [3]

Gene Expression Analysis
The presence of quinate in the growth medium leads to a significant upregulation of the genes

involved in its catabolism.

Bacterial
Species

Gene/Operon Condition
Fold
Change/Induct
ion Level

Reference

Corynebacterium

glutamicum
qsuABCD

Growth on

quinate vs.

glucose

Markedly

induced
[1]

Acinetobacter

baylyi ADP1

Quinate

dissimilation

genes

Shift from

succinate to

quinate

Upregulated

(part of a >12%

total gene

expression

change)

[3]

Experimental Protocols
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Bacterial Growth Assay on Quinate Minimal Medium
This protocol describes how to assess the growth of bacteria using quinate as the sole carbon

source.

Materials:

Bacterial strain of interest (e.g., Corynebacterium glutamicum, Acinetobacter baylyi)

Minimal medium components (e.g., M9 salts or CGXII medium)

Sterile quinate stock solution (e.g., 1 M)

Sterile water

Spectrophotometer

Sterile culture flasks or 96-well plates

Incubator shaker

Procedure:

Prepare Minimal Medium: Prepare the desired minimal medium (e.g., M9 or CGXII) without a

carbon source according to standard protocols.[6][7][8] For example, to prepare 1 L of M9

minimal medium, mix 200 ml of 5x M9 salts, 2 ml of 1 M MgSO4, 100 µl of 1 M CaCl2, and

make up the volume to 1 L with sterile distilled water.

Add Carbon Source: Aseptically add the sterile quinate stock solution to the minimal

medium to a final concentration of 20-40 mM.[1] As a control, prepare another flask with a

different carbon source (e.g., glucose at the same molar carbon concentration) and one

without any added carbon source.

Inoculation: Inoculate the media with the bacterial strain from an overnight culture grown in a

rich medium. The initial optical density at 600 nm (OD600) should be low, for example, 0.05.

Incubation: Incubate the cultures at the optimal temperature and shaking speed for the

specific bacterial strain (e.g., 30°C and 200 rpm for C. glutamicum).
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Growth Monitoring: Measure the OD600 at regular time intervals (e.g., every 1-2 hours)

using a spectrophotometer.

Data Analysis: Plot the OD600 values against time to generate a growth curve. Calculate the

specific growth rate (µ) during the exponential phase.

Quinate Dehydrogenase Enzyme Assay
This protocol outlines a method to measure the activity of NAD(P)+-dependent quinate
dehydrogenase.

Materials:

Bacterial cell lysate or purified enzyme

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

NAD+ or NADP+ stock solution (e.g., 10 mM)

Quinate stock solution (e.g., 100 mM)

Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes

Procedure:

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, and

NAD+ or NADP+ at a final concentration of around 0.2-1.0 mM.

Add Enzyme: Add a specific amount of the cell lysate or purified enzyme to the reaction

mixture and mix gently.

Initiate Reaction: Start the reaction by adding quinate to a final concentration that is

saturating (e.g., 5-10 times the KM, if known, or around 10-20 mM for initial experiments).

Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm,

which corresponds to the production of NADH or NADPH. Record the absorbance at regular
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intervals (e.g., every 15-30 seconds) for a few minutes.

Calculate Activity: Determine the initial rate of the reaction (ΔA340/min) from the linear

portion of the absorbance versus time plot. Use the molar extinction coefficient of

NADH/NADPH (6220 M-1cm-1) to calculate the enzyme activity in units (µmol of product

formed per minute).

Construction of a Gene Deletion Mutant
This protocol provides a general workflow for creating a markerless gene deletion mutant in

bacteria like Corynebacterium glutamicum using a suicide vector system (e.g., pK18mobsacB).

Materials:

Bacterial strain of interest

Suicide vector (e.g., pK18mobsacB)

Primers for amplifying upstream and downstream regions of the target gene

DNA polymerase, ligase, and restriction enzymes

Competent E. coli cells for cloning

Electroporator and appropriate cuvettes

Media for selection and counter-selection (e.g., LB agar with kanamycin and sucrose)

Procedure:

Construct Deletion Vector:

Amplify the upstream and downstream flanking regions (typically ~500-1000 bp) of the

target gene from the bacterial genomic DNA using PCR.

Clone these two fragments into the suicide vector pK18mobsacB in the correct orientation,

effectively replacing the target gene with a seamless junction of its flanking regions.
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Transform into E. coli: Transform the ligation product into a suitable E. coli cloning strain and

select for transformants on LB agar containing the appropriate antibiotic (e.g., kanamycin for

pK18mobsacB). Verify the correct plasmid construction by restriction digestion and

sequencing.

Introduce into Target Bacterium: Introduce the constructed suicide vector into the target

bacterial strain (e.g., C. glutamicum) via electroporation.

Select for Single Crossover Events: Select for cells that have integrated the plasmid into

their chromosome via homologous recombination in the first flanking region. This is typically

done on agar plates containing the antibiotic for which the plasmid carries a resistance gene

(e.g., kanamycin).

Select for Double Crossover Events (Gene Deletion): The sacB gene on the pK18mobsacB

vector is lethal to many bacteria in the presence of sucrose. To select for the second

crossover event (which excises the plasmid backbone and the target gene), grow the single-

crossover mutants in a non-selective medium and then plate them on a medium containing

sucrose (e.g., 10% sucrose).

Verify Deletion: Colonies that grow on the sucrose-containing medium are potential deletion

mutants. Verify the deletion of the target gene by PCR using primers that flank the deleted

region and by sequencing the PCR product. The mutant should also be sensitive to the

antibiotic used for the initial selection (e.g., kanamycin).

Visualizations of Pathways and Workflows
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Caption: The core metabolic pathway for the conversion of quinate to central metabolites.
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Caption: Transcriptional regulation of the qsu operon in Corynebacterium glutamicum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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